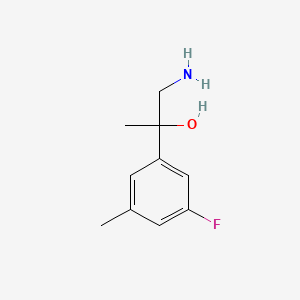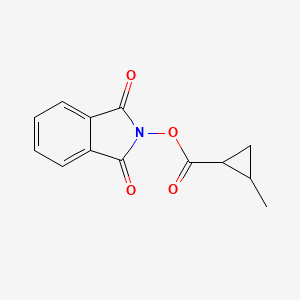
(1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate is a chemical compound with a complex structure that includes a dioxoisoindole moiety and a methylcyclopropane carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with glycine methyl ester under basic conditions to form the intermediate phthalimide. This intermediate is then reacted with 2-methylcyclopropane-1-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as apoptosis and cell proliferation .
類似化合物との比較
Similar Compounds
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: This compound has a similar dioxoisoindole structure but differs in the ester group attached to the isoindole ring.
(1,3-Dioxoisoindol-2-yl) 2-fluoro-1-methylcyclopropane-1-carboxylate: This compound is similar but contains a fluorine atom, which can significantly alter its chemical properties and biological activities.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H11NO4 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7-6-10(7)13(17)18-14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,7,10H,6H2,1H3 |
InChIキー |
JHVLZFRCLFPJOG-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
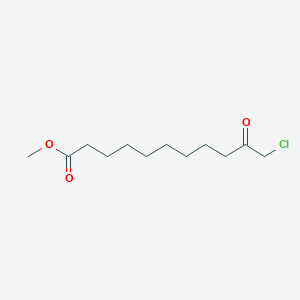
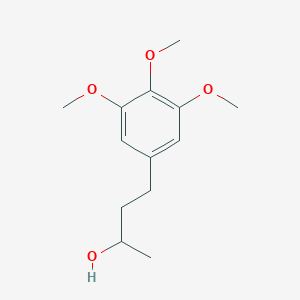
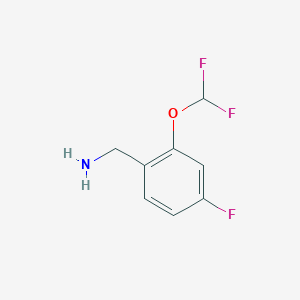
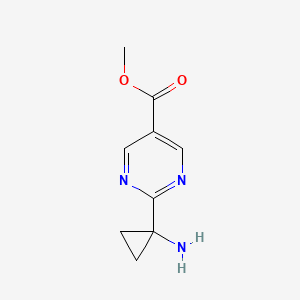

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)




![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
